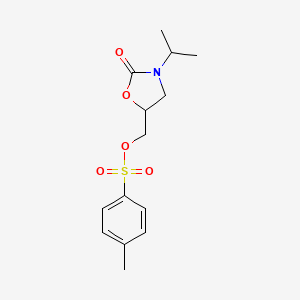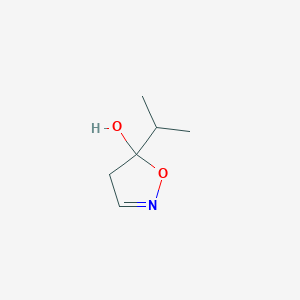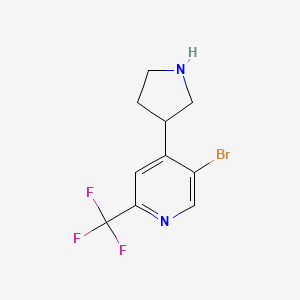
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold: is a complex organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a sulfonamide group
準備方法
The synthesis of ((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold typically involves the reaction of triphenylphosphine gold chloride with 4-aminobenzenesulfonamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold complex. The general reaction conditions include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under specific conditions, leading to the formation of gold(III) complexes.
Reduction: The compound can be reduced to form gold(I) complexes with different ligands.
Substitution: The triphenylphosphine ligand can be substituted with other phosphine ligands or nitrogen-based ligands.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include gold(III) complexes, reduced gold(I) complexes, and substituted gold complexes.
科学的研究の応用
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: While its industrial applications are limited, it is used in research settings to develop new catalytic processes and materials.
作用機序
The mechanism by which ((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold atom acts as an active site for facilitating chemical reactions. In biological systems, the compound can interact with cellular components, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The molecular pathways involved include the disruption of cellular redox balance and the inhibition of DNA replication.
類似化合物との比較
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold can be compared with other gold-based compounds, such as:
Auranofin: A gold(I) compound used in the treatment of rheumatoid arthritis.
Gold(III) chloride: A simple gold(III) salt used in various chemical reactions.
Gold nanoparticles: Widely studied for their applications in drug delivery and diagnostics.
The uniqueness of this compound lies in its combination of a sulfonamide group and a triphenylphosphine ligand, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H23AuN2O2PS+ |
|---|---|
分子量 |
631.5 g/mol |
IUPAC名 |
(4-aminophenyl)sulfonylazanide;gold(1+);triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C6H7N2O2S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-5-1-3-6(4-2-5)11(8,9)10;/h1-15H;1-4H,7H2,(H-,8,9,10);/q;-1;+1/p+1 |
InChIキー |
UYICKURLMNCUOQ-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)



![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)




![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)

![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)

![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
